2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-bromophenol
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Overview
Description
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-BROMOPHENOL is a complex organic compound that features a benzothiazole moiety, a hydrazone linkage, and a bromophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-BROMOPHENOL typically involves the condensation of 2-hydrazinyl-1,3-benzothiazole with 4-bromosalicylaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-BROMOPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-BROMOPHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-BROMOPHENOL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety is known to interact with various biological targets, including proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)hydrazine: Lacks the bromophenol group.
4-Bromosalicylaldehyde: Lacks the benzothiazole and hydrazone linkage.
2-(1,3-Benzothiazol-2-yl)ethylamine: Contains an ethylamine group instead of the hydrazone linkage
Uniqueness
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-BROMOPHENOL is unique due to its combination of a benzothiazole moiety, a hydrazone linkage, and a bromophenol group. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds .
Properties
Molecular Formula |
C14H10BrN3OS |
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Molecular Weight |
348.22 g/mol |
IUPAC Name |
2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-bromophenol |
InChI |
InChI=1S/C14H10BrN3OS/c15-10-5-6-12(19)9(7-10)8-16-18-14-17-11-3-1-2-4-13(11)20-14/h1-8,19H,(H,17,18)/b16-8+ |
InChI Key |
OCVIGUACSOHJHP-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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